molecular formula C29H44O8 B219504 Soraphen A CAS No. 122547-72-2

Soraphen A

Cat. No.: B219504
CAS No.: 122547-72-2
M. Wt: 520.7 g/mol
InChI Key: WPMGNXPRKGXGBO-QDWXBHBCSA-N
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Description

Soraphen A is a natural product derived from myxobacteria, specifically from the strain Sorangium cellulosum. It is a macrolide compound known for its potent inhibitory effects on acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis. Initially developed as a fungicide, this compound has garnered significant attention for its broad-spectrum antiviral properties, including activity against hepatitis C virus and human immunodeficiency virus .

Mechanism of Action

Soraphen A is an inhibitor of acetyl coenzyme A carboxylases (ACC), which control fatty acid synthesis and oxidation . ACCs convert acetyl-CoA to malonyl-CoA, thereby controlling essential cellular metabolic processes like lipogenesis and fatty acid oxidation .

Safety and Hazards

Soraphen A may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Soraphen A is a promising target for drug discovery against a variety of human diseases, including diabetes, obesity, cancer, hepatitis C, HIV, and autoimmune disease . It has been developed as a fungicide and efforts in the past decade were directed towards human diseases . A synthetic molecule, discovered by virtual screening of the allosteric binding site of this compound in ACC, is currently in phase 2 clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Soraphen A involves complex polyketide biosynthesis pathways. The biosynthetic gene cluster responsible for its production has been identified and characterized. Genetic engineering of this cluster, along with semisynthesis and total synthesis approaches, has enabled the production of this compound and its analogs .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the myxobacterial strain Sorangium cellulosum. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Soraphen A undergoes various chemical reactions, including oxidation, reduction, and substitution. Its macrolide structure allows for modifications at multiple sites, enabling the synthesis of structural analogs with potentially enhanced biological activity .

Common Reagents and Conditions

Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired modification .

Major Products Formed

The major products formed from the chemical reactions of this compound include its structural analogs, which are evaluated for their biological activity. These analogs are designed to enhance the compound’s efficacy and reduce potential side effects .

Comparison with Similar Compounds

Soraphen A is unique in its potent inhibition of acetyl-CoA carboxylase. Similar compounds include other macrolides and polyketides that also target lipid biosynthesis pathways. this compound’s broad-spectrum antiviral activity and its potential therapeutic applications in various diseases set it apart from other compounds .

List of Similar Compounds

    Macrolides: Erythromycin, Azithromycin

    Polyketides: Avermectin, Tetracycline

This compound’s unique mechanism of action and broad-spectrum activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

122547-72-2

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

(1R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one

InChI

InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,29-/m1/s1

InChI Key

WPMGNXPRKGXGBO-QDWXBHBCSA-N

Isomeric SMILES

CC1C=CC(C(CCCCC(OC(=O)C([C@@]2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC

SMILES

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC

Canonical SMILES

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC

Pictograms

Irritant; Environmental Hazard

Synonyms

soraphen A
soraphen A(1alpha)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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